![molecular formula C22H23NO4 B2864126 3-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)propanoic acid CAS No. 1537722-39-6](/img/structure/B2864126.png)

3-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)propanoic acid” is a complex organic compound. It is related to the class of compounds known as fluorenylmethoxycarbonyl (Fmoc) amino acids . Fmoc amino acids are commonly used in solid-phase peptide synthesis.

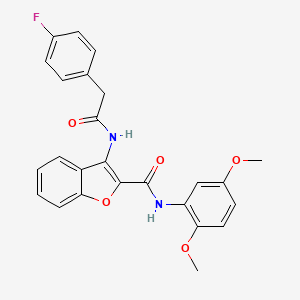

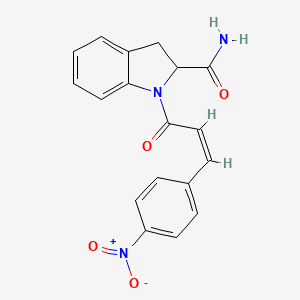

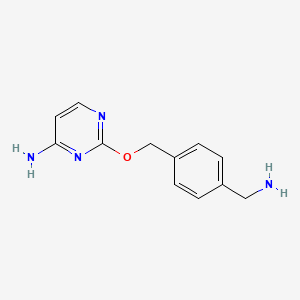

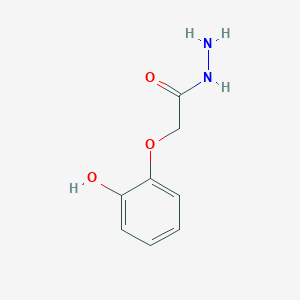

Molecular Structure Analysis

The molecular structure of this compound is complex, with the fluorenylmethoxycarbonyl (Fmoc) group attached to a pyrrolidine ring, which is further attached to a propanoic acid group . The exact structure would require more specific information or advanced analytical techniques to determine.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. It’s known that it’s a solid , but further properties like melting point, boiling point, solubility, etc., are not specified.Scientific Research Applications

Peptide Synthesis

The compound is a type of (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid . Fmoc amino acids are widely used in the field of peptide synthesis . They are stable at room temperature and have a long shelf-life, making them ideal for use in peptide synthesis .

Coupling Agents

Fmoc amino acids, including this compound, are useful as coupling agents in peptide synthesis . They can facilitate the formation of peptide bonds, which are crucial in the creation of peptides and proteins .

Synthesis of Amino Acid Azides

The compound can be used in the synthesis of Fmoc amino acid azides . This process involves starting from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .

Stability in Aqueous Washing Operations

The compound is stable in aqueous washing operations . This property is beneficial in various chemical processes where the compound needs to be washed with water or other aqueous solutions .

Synthesis of Tryptophan Derivatives

The compound is related to Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tryptophan , suggesting that it could be used in the synthesis of tryptophan derivatives . These derivatives have various applications in medicinal chemistry and drug discovery .

Chemical Synthesis Intermediates

The compound can be used as an intermediate in chemical synthesis . Intermediates are compounds that are used in the production of other chemicals .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)10-9-15-11-12-23(13-15)22(26)27-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXAXVGBIUAVOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2864044.png)

![2'-(1,3-Benzodioxol-5-yl)-1-(propan-2-yl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2864045.png)

![1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2864048.png)

![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2864049.png)

![N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2864057.png)

![[1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2864061.png)

![N-[[4-(4-Methoxyphenyl)oxan-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2864063.png)